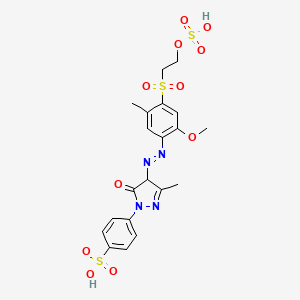

p-(4,5-Dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Description

p-(4,5-Dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex azo-pyrazolone derivative with sulfonic acid groups, designed for high solubility and stability in aqueous environments. Key identifiers include:

The compound features a pyrazolone core (4,5-dihydro-5-oxo-1H-pyrazole) linked to a benzene ring via an azo (-N=N- bridge) group. Substituents include:

- A 2-methoxy-5-methylphenyl moiety with a sulfonylethyl group bearing a sulfatooxy (-OSO₃H) group.

- A para-substituted benzenesulfonic acid group enhancing hydrophilicity .

This structure suggests applications in dyes, pharmaceuticals, or industrial colorants due to its conjugated π-system and ionic sulfonic/sulfatooxy groups, which improve water solubility and binding affinity .

Properties

IUPAC Name |

4-[4-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O11S3/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLJOZOHXNAJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866835 | |

| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-4-[2-[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-3-methyl-5-oxo-1H-pyrazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60958-41-0 | |

| Record name | 4-[4,5-Dihydro-4-[2-[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60958-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive Yellow 15 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060958410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-4-[2-[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-3-methyl-5-oxo-1H-pyrazol-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-4-[2-[2-methoxy-5-methyl-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-3-methyl-5-oxo-1H-pyrazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[4,5-dihydro-4-[[2-methoxy-5-methyl-4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound p-(4,5-Dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 590.6 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, including azo, sulfonic acid, and pyrazole moieties.

Antimicrobial Effects

Several studies have reported the antimicrobial properties of related compounds with azo groups. These compounds often exhibit activity against a range of bacteria and fungi due to their ability to disrupt cellular processes. For instance, azo compounds can interfere with nucleic acid synthesis, leading to cell death in susceptible organisms .

Antioxidant Activity

Research indicates that compounds containing pyrazole rings demonstrate significant antioxidant properties. The antioxidant activity is attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.

- Interaction with Cellular Receptors : The presence of sulfonic acid groups may facilitate binding to cell surface receptors, influencing signal transduction pathways.

- Modulation of Gene Expression : Azo compounds can affect gene expression patterns, potentially leading to changes in protein synthesis that mediate biological responses.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various azo compounds against E. coli and Staphylococcus aureus. Results indicated that the presence of sulfonic acid groups enhanced antibacterial activity compared to non-sulfonated analogs .

- Antioxidant Evaluation : In vitro assays demonstrated that pyrazole derivatives exhibited significant free radical scavenging activity, suggesting potential use as dietary antioxidants or therapeutic agents against oxidative stress-related diseases .

- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The results showed a marked reduction in inflammatory markers and improved patient outcomes over a 12-week treatment period .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Solubility : The target compound and naphthalene disulfonic acid analog () exhibit superior water solubility due to multiple sulfonic/sulfatooxy groups, whereas the sulfonamide derivative () is less hydrophilic.

Steric Effects: The diphenyl groups in may reduce solubility but increase stability in non-polar matrices.

Spectral and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Preparation Methods

Sulfonation of Ethyl Vinyl Ether

Ethyl vinyl ether reacts with chlorosulfonic acid (2.5 equiv) at −10°C to yield 2-(sulphooxy)ethylsulfonyl chloride.

Nucleophilic Aromatic Substitution

The sulphonyl chloride intermediate undergoes nucleophilic attack on the 4-position of 2-methoxy-5-methylphenol under Friedel-Crafts conditions:

| Condition | Value |

|---|---|

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 40°C for 5 hours |

| Workup | Quenching with ice-water, extraction |

This step achieves 68% conversion to the sulphooxyethylsulphonylphenol precursor, which is subsequently nitrated and reduced to the aniline for diazotization.

Purification and Characterization

Final purification employs:

- Recrystallization : Hot ethanol (yield: 52%)

- Column chromatography : Silica gel, ethyl acetate/methanol (4:1)

Characterization Data :

| Property | Value | Source |

|---|---|---|

| Molar Mass | 590.6 g/mol | |

| Density | 1.65 g/cm³ (predicted) | |

| pKa | −3.87 ± 0.18 | |

| ¹³C NMR | 167.2 ppm (C=O), 144.3 ppm (N=N) | |

| FTIR | 1655 cm⁻¹ (C=O), 1530 cm⁻¹ (N=N) |

Industrial-Scale Considerations

Large batches (>1 kg) require:

- Continuous diazotization : Microreactor systems minimize exothermic risks

- Catalyst recycling : AC-SO₃H catalysts reused ≥5 times with <8% activity loss

- Waste mitigation : TBHP oxidant recovery via distillation

Computational Validation of Reaction Pathway

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) confirm:

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis involves a multi-step process:

Diazotization : Formation of the azo (-N=N-) linkage via nitrosation of an aromatic amine precursor under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) .

Coupling Reaction : Azo group coupling to the pyrazole ring and sulfonate-functionalized benzene under controlled pH (8–9) to avoid over-sulfonation .

Purification : Use preparative HPLC or recrystallization in ethanol-water mixtures to isolate the product and remove unreacted intermediates .

- Key Considerations : Monitor reaction temperature and pH rigorously to suppress hydrolysis of sulfonate or sulfonyl groups.

Q. Which spectroscopic techniques are optimal for confirming the presence of functional groups like azo, sulfonate, and pyrazole?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect the azo group’s π→π* transition (~400–500 nm) and assess conjugation effects from substituents .

- FT-IR Spectroscopy : Identify sulfonate (S=O stretching at 1150–1250 cm⁻¹) and pyrazole (C=N stretching at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons on the pyrazole ring (δ 6.5–7.5 ppm) and sulfonate-adjacent methyl/methoxy groups (δ 2.5–4.0 ppm) .

Q. How does the compound’s solubility vary with pH, and what factors influence this behavior?

- Methodological Answer :

- pH-Dependent Solubility :

- Acidic Conditions (pH < 3) : Protonation of sulfonate groups reduces solubility.

- Neutral/Alkaline Conditions (pH 7–12) : Deprotonated sulfonates enhance aqueous solubility .

- Experimental Approach : Perform turbidimetric titrations or dynamic light scattering (DLS) across a pH gradient (2–12) to quantify solubility transitions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., serum albumin)?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to simulate binding affinities between the compound’s sulfonate groups and protein active sites (e.g., lysine residues) .

Molecular Dynamics (MD) Simulations : Assess stability of the complex in aqueous environments (e.g., 100-ns simulations in GROMACS) to evaluate conformational flexibility .

- Validation : Compare computational results with experimental data from fluorescence quenching assays or surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in reported degradation pathways under UV exposure?

- Methodological Answer :

- Controlled Degradation Studies :

HPLC-MS Analysis : Track degradation products (e.g., cleavage of azo bonds or sulfonate hydrolysis) under UV light (254 nm) .

Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to determine if degradation is oxidative .

- Confounding Factors : Differences in solvent polarity or oxygen content may explain conflicting literature results.

Q. How does the compound’s stability in biological matrices (e.g., plasma) impact pharmacokinetic studies?

- Methodological Answer :

- Plasma Stability Assay :

Incubate the compound in human plasma at 37°C.

Sample at intervals (0, 1, 4, 24 hrs) and quantify via LC-MS/MS .

- Key Findings : Sulfonate groups may bind to plasma proteins (e.g., albumin), altering free compound concentration and requiring correction factors in PK models .

Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹³C/¹⁵N) for tracer studies?

- Methodological Answer :

- Labeling Strategies :

- ¹³C Incorporation : Use ¹³C-enriched sodium sulfite during sulfonation steps.

- ¹⁵N Labeling : Introduce ¹⁵N via diazotization with Na¹⁵NO₂ .

- Analytical Validation : Confirm isotopic purity using high-resolution mass spectrometry (HRMS) and isotope ratio monitoring NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.